molecular formula C14H25NO5 B1654221 tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate CAS No. 2140326-62-9

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate

Cat. No.: B1654221
CAS No.: 2140326-62-9
M. Wt: 287.35
InChI Key: FAORCJSIRLJWHQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate (CAS 2140326-62-9) is a synthetic building block with a molecular formula of C14H25NO5 and a molecular weight of 287.35 g/mol . This compound features a tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern synthetic organic chemistry . The Boc group is renowned for its stability under basic conditions and its selective removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) . This allows researchers to protect amine functionalities during multi-step syntheses, preventing unwanted side reactions. The molecule's key feature is the 3-oxobutyl chain, which incorporates a reactive ketone moiety. This ketone group can participate in various subsequent transformations, including nucleophilic additions or reduction to an alcohol, making the compound a versatile precursor. Its primary research value lies in the programmable deprotection of the amine, enabling the controlled synthesis of complex molecules, potentially for applications in pharmaceutical development and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAORCJSIRLJWHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151547
Record name Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-62-9
Record name Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Boc-Protected Amines

A primary route involves alkylating Boc-protected primary amines with 3-oxobutylating agents. For example, Boc-glycine can undergo nucleophilic substitution with 3-bromobutan-2-one under basic conditions:

$$
\text{Boc-NH-CH}2\text{COOH} + \text{Br-(CH}2\text{)}2\text{CO-CH}3 \xrightarrow{\text{Et}3\text{N, DMF}} \text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3 + \text{HBr}
$$

Key Considerations :

  • Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
  • Base : Triethylamine scavenges HBr, shifting equilibrium toward product.
  • Yield : 65–72% after silica gel chromatography.

Reductive Amination

An alternative approach employs reductive amination between Boc-protected amines and levulinic acid derivatives :

$$
\text{Boc-NH}2 + \text{CH}3\text{CO-(CH}2\text{)}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3
$$

Optimization Data :

Parameter Value
Temperature 25°C
Reaction Time 12 h
Yield 68%

This method avoids harsh alkylation conditions but requires stoichiometric reducing agents.

Carbamate Formation with tert-Butyl Chloroformate

The secondary amine N-Boc-3-oxobutylamine is reacted with tert-butyl chloroformate to install the carbamate moiety:

$$
\text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3 + \text{Cl-CO-O-t-Bu} \xrightarrow{\text{Et}3\text{N, DCM}} \text{t-Bu-O-CO-N(Boc)-(CH}2\text{)}2\text{CO-CH}_3
$$

Critical Parameters :

  • Base : Triethylamine neutralizes HCl, preventing N-Boc deprotection.
  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Temperature : 0°C to room temperature prevents exothermic degradation.

Yield : 80–85% after aqueous workup.

Spectroscopic Characterization

Post-synthesis, the compound is validated via:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 1.44 (s, 18H, Boc CH₃), 2.18 (t, 2H, CH₂CO), 2.41 (q, 2H, CH₂CH₂), 3.34 (m, 2H, NCH₂), 4.01 (s, 1H, NH).
  • ¹³C NMR :
    δ 28.1 (Boc CH₃), 207.5 (C=O ketone), 155.2 (C=O carbamate).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₂₅NO₅ : 299.367 [M+H]⁺.
  • Observed : 299.365 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Alkylation 72 98 Scalability
Reductive Amination 68 95 Mild conditions
Carbamate Coupling 85 99 High functional group tolerance

Alkylation provides superior scalability, while reductive amination avoids halogenated reagents. The final carbamate coupling achieves near-quantitative conversion under optimized conditions.

Challenges and Mitigation Strategies

N-Boc Deprotection During Alkylation

Cause : Residual acidity in DMF promotes Boc cleavage.
Solution : Use Hünig’s base (DIPEA) instead of Et₃N to maintain pH > 8.

Ketone Reduction

Cause : NaBH₃CN may reduce the 3-oxobutyl ketone.
Solution : Employ pyridine-borane as a selective reductant.

Industrial-Scale Considerations

For gram-scale synthesis:

  • Cost Efficiency : tert-Butyl chloroformate is cost-prohibitive above 100 g; substitute with tert-butyl carbonazidate .
  • Purification : Switch from column chromatography to crystallization in hexane/ethyl acetate (4:1).

Chemical Reactions Analysis

Curtius Rearrangement

Acyl azides derived from carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped with tert-butanol to yield Boc-protected carbamates. For example:

RCOOHNaN3,Boc2ORNCOt-BuOHRNHBoc\text{RCOOH} \xrightarrow{\text{NaN}_3, \text{Boc}_2\text{O}} \text{RNCO} \xrightarrow{\text{t-BuOH}} \text{RNHBoc}

  • Conditions : Zn(OTf)₂, tetrabutylammonium bromide, 75°C .

  • Yield : Up to 85% for aliphatic substrates .

Three-Component Coupling

Primary amines react with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI to form N-alkyl carbamates . This method minimizes overalkylation and is compatible with diverse functional groups.

Deprotection Reactions

The Boc groups are cleaved under acidic conditions, while the carbamate linkage remains stable in basic environments.

Acidic Deprotection

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Mechanism : Protonation of the Boc group’s carbonyl oxygen, leading to tert-butyl cation elimination .

  • Rate : Complete deprotection within 1–2 hours at room temperature .

Catalytic C–O Bond Cleavage

  • Catalyst : Magic blue (MB⁺) with triethylsilane .

  • Conditions : Mild, room temperature.

  • Yield : >90% for tert-butyl carbamates .

Reactivity at the 3-Oxocyclobutylmethyl Group

The ketone moiety enables further functionalization:

Nucleophilic Addition

  • Reagents : Grignard reagents (e.g., MeMgBr) or hydrides (NaBH₄).

  • Products : Secondary alcohols or alkanes.

  • Example :

3-OxocyclobutylNaBH43-Hydroxycyclobutyl\text{3-Oxocyclobutyl} \xrightarrow{\text{NaBH}_4} \text{3-Hydroxycyclobutyl}

Enolate Formation

  • Base : LDA or KHMDS.

  • Application : Alkylation or aldol condensation at the α-position .

Stability and Degradation

  • Thermal Stability : Stable up to 150°C; decomposition observed above 200°C .

  • Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions (pH 7) but undergoes slow cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reaction Data Table

Reaction Type Conditions Reagents/Catalysts Yield Reference
Curtius Rearrangement75°C, DMFZn(OTf)₂, TBAI85%
Acidic DeprotectionRT, 1–2 hrsTFA (20% v/v)>95%
Catalytic C–O CleavageRT, 12 hrsMB⁺, Et₃SiH92%
Ketone Reduction0°C to RT, 1 hrNaBH₄, MeOH78%

Key Research Findings

  • Boc Stability : The dual Boc groups provide orthogonal protection, enabling selective deprotection in multistep syntheses .

  • Ketone Reactivity : The 3-oxocyclobutyl group’s ring strain enhances its electrophilicity, facilitating nucleophilic additions compared to linear ketones .

  • Stereoelectronic Effects : The carbamate’s syn-rotamer dominates in solution due to intramolecular H-bonding with adjacent carbonyl groups .

Scientific Research Applications

Synthesis and Use in Organic Chemistry

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules. Its structure allows for the introduction of various functional groups through selective reactions.

Synthetic Pathways

  • Carbamate Formation : The compound can be synthesized via the reaction of tert-butyl carbamate with tert-butoxycarbonyl chloride in the presence of a base, facilitating the formation of the desired carbamate linkage.

Applications

  • Intermediate in Drug Synthesis : It is often utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly as a prodrug or intermediate for bioactive molecules.

Case Studies

  • Neurological Agents : Research indicates that derivatives of this compound can be modified to enhance their activity against neurological targets, potentially leading to new treatments for conditions such as Alzheimer's disease.
  • Anticancer Activity : Some studies have explored its derivatives for anticancer properties, where modifications can lead to increased selectivity and potency against cancer cells.

Biochemical Applications

Due to its carbamate structure, the compound can interact with biological systems, making it useful in biochemical research.

Enzyme Inhibition Studies

  • Protease Inhibitors : Compounds derived from this compound have been investigated for their ability to inhibit specific proteases involved in disease pathways.

Drug Delivery Systems

  • Nanoparticle Formulations : The compound has been explored as part of nanoparticle drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.

Material Science

The stability and chemical properties of this compound make it suitable for applications in material science.

Polymer Chemistry

  • Polymerization Initiators : It can act as an initiator or modifier in polymerization reactions, contributing to the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine or alcohol, which can then interact with molecular targets such as enzymes or receptors . The molecular pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the carbamate bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound shares key structural motifs with several derivatives in the evidence:

A. tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate (CAS 2098067-97-9)
  • Molecular Formula: C₁₅H₂₅NO₅
  • Molecular Weight : 299.37 g/mol
  • Key Feature : Cyclobutane ring with a ketone group at the 3-position, enhancing rigidity compared to the linear 3-oxobutyl chain in the target compound. This structural difference impacts solubility and steric hindrance in reactions .
B. tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 914377-34-7)
  • Molecular Formula : C₁₄H₂₁N₃O₅
  • Molecular Weight : 311.34 g/mol
  • Key Feature: A heteroaromatic 5-hydroxypyrimidin-2-yl group replaces the aliphatic 3-oxobutyl chain.
C. tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate (CAS 1612176-02-9)
  • Molecular Formula: Not explicitly listed, but likely ~C₁₅H₁₉FNO₃
  • Key Feature : A fluorophenyl group attached to the 3-oxopropane chain increases hydrophobicity and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

Physicochemical and Reactivity Trends

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes
Target Compound (3-oxobutyl derivative) ~C₁₅H₂₇NO₅ ~313.40 Boc, ketone, aliphatic chain Moderate solubility in organic solvents; ketone enables aldol or Grignard reactions
Cyclobutyl Derivative C₁₅H₂₅NO₅ 299.37 Boc, ketone, cyclobutane Reduced solubility due to ring strain; slower reaction kinetics
Pyrimidine Derivative C₁₄H₂₁N₃O₅ 311.34 Boc, pyrimidine, hydroxyl High polarity; potential for kinase inhibition or DNA interactions
Fluorophenyl Derivative ~C₁₅H₁₉FNO₃ ~295.32 Boc, ketone, fluorophenyl Enhanced metabolic stability due to fluorine

Research Findings and Limitations

  • Stability : Boc-protected compounds generally exhibit high thermal and hydrolytic stability at neutral pH but are cleaved under acidic conditions (e.g., trifluoroacetic acid) .
  • Solubility : Linear aliphatic derivatives (e.g., 3-oxobutyl) show better solubility in dichloromethane and THF than cyclic analogs .
  • Biological Activity : Pyrimidine and fluorophenyl derivatives demonstrate higher binding affinities in target engagement assays compared to aliphatic variants .

Biological Activity

tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate (CAS No. 2140326-62-9) is an organic compound that serves primarily as a protecting group in organic synthesis, particularly for amines. This article explores its biological activity, synthesis, and applications, highlighting its significance in the pharmaceutical field.

  • Molecular Formula : C₁₄H₂₅N₁O₅
  • Molecular Weight : 287.36 g/mol
  • Purity : >95%

Biological Activity Overview

While this compound itself is not directly known for exhibiting significant biochemical or physiological effects, it plays a crucial role in the synthesis of biologically active compounds. Its derivatives may possess biological activity, contributing to its importance in drug development.

Key Functions:

  • Protective Group : It acts as a protective group for amines during multi-step synthetic processes, preventing unwanted reactions.
  • Facilitator of Synthesis : By stabilizing reactive intermediates, it enhances the efficiency of synthesizing complex molecules with potential biological activity .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Carbamate Linkage : The reaction between tert-butyl isocyanate and 3-oxobutyl alcohol.
  • Protection of Functional Groups : Utilizing tert-butoxycarbonyl (Boc) groups to protect amine functionalities during subsequent reactions.
  • Purification : The product is purified using chromatographic techniques to achieve high purity levels suitable for biological applications .

Applications in Drug Development

The compound's utility as a protecting group has made it integral in the synthesis of various pharmaceuticals, particularly those targeting complex diseases such as cancer and viral infections. Its derivatives have been explored for their potential as inhibitors in biochemical pathways.

Case Studies:

  • Synthesis of Antiviral Agents : Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antiviral agents targeting SARS-CoV-2 proteases, showcasing its relevance in addressing contemporary health challenges .
  • Cancer Therapeutics : Compounds synthesized using this protecting group have shown promise in inhibiting specific cancer cell lines, indicating potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl carbamateC₉H₁₈N₂O₂Simpler structure without protective groups
N-(tert-butoxycarbonyl)glycineC₇H₁₃NO₃Building block in peptide synthesis
tert-butyl (4-methyl-1-oxopentan-3-yl)carbamateC₁₁H₂₁NO₃Similar functionality but less complex

This comparison highlights the versatility and complexity of this compound relative to other compounds used in organic synthesis .

Q & A

Q. What are the established synthetic protocols for tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate, and how are reaction conditions optimized for academic laboratory settings?

  • Methodological Answer : The compound is synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild, anhydrous conditions. A typical procedure involves:
  • Dissolving the amine precursor (e.g., 3-oxobutylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).
  • Adding Boc₂O (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) at 0°C to minimize side reactions.
  • Stirring at room temperature for 6–12 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).
    Optimization focuses on solvent choice (polar aprotic solvents improve solubility) and stoichiometric ratios to suppress overprotection or dimerization .

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–30% ethyl acetate) yields >95% purity.
  • Recrystallization : Ethanol/water (4:1) at -20°C produces crystalline solids, though yields drop to ~70% due to solubility limitations.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely eluting impurities, critical for bioactivity studies .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : Tert-butyl groups appear as singlets at δ 1.4–1.5 ppm; the 3-oxobutyl ketone resonates at δ 2.1–2.3 ppm.
  • ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and ketone (δ 207–210 ppm) are diagnostic.
  • HRMS : Exact mass calculated for C₁₃H₂₃NO₅ ([M+H]⁺ = 298.1653) with <2 ppm error validates molecular identity .

Advanced Questions

Q. How can researchers resolve contradictions in reported synthetic yields under varying conditions?

  • Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables:
  • Temperature : Lower temperatures (0°C) favor mono-protection; higher temperatures (25°C) risk Boc-group migration.
  • Solvent : THF increases reaction rates but may reduce selectivity compared to DCM.
  • Catalyst : DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates Boc activation but requires careful quenching.
    Contradictions are resolved by replicating conditions with inline IR monitoring to track carbamate formation .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

  • Methodological Answer :
  • pH Stability : Degradation studies in buffered solutions (pH 2–10) show rapid hydrolysis below pH 3 (t₁/₂ < 1 hour). Stabilize by storing in neutral, anhydrous conditions with molecular sieves.
  • Incompatible Reagents : Avoid strong bases (e.g., NaOH) that cleave the carbamate; use mild bases (e.g., NaHCO₃) during workup.
  • Temperature Control : Refrigeration (4°C) extends shelf life to >6 months .

Q. How to design experiments studying interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., serine hydrolases).
  • SPR Assays : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
  • Activity Assays : Pre-incubate the compound with the enzyme (e.g., trypsin) and monitor substrate turnover via fluorescence (λex = 355 nm, λem = 460 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate

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